5-Bromo-1,3-dimethyluracil
Overview
Description
5-Bromo-1,3-dimethyluracil is a brominated derivative of uracil, a pyrimidine nucleobase. It is a white to off-white crystalline powder with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1,3-dimethyluracil is the respiratory system . This compound interacts with the respiratory system, affecting its function and potentially leading to changes in respiratory health.
Mode of Action
It has been observed that the compound undergoes aphotoinduced cross-coupling reaction with electron-rich aromatics . This suggests that the compound may interact with its targets through a photochemical process.
Biochemical Pathways
The compound’s photochemical reactions suggest that it may influence pathways related tolight-dependent reactions or photochemical processes .
Result of Action
It has been observed that irradiation of the compound yields a new photoadduct . This suggests that the compound may induce structural changes in its targets, potentially altering their function.
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound undergoes photochemical reactions, suggesting that its action, efficacy, and stability may be affected by light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1,3-dimethyluracil can be synthesized through the bromination of 1,3-dimethyluracil. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the uracil ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyluracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Photochemical Reactions: It can participate in photochemical coupling reactions with electron-rich aromatics, leading to the formation of photoadducts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) under mild conditions.
Photochemical Reactions: These reactions often require irradiation with ultraviolet light (λ > 290 nm) in the presence of a suitable solvent such as acetone.
Major Products
Substitution Reactions: The major products are various substituted uracil derivatives, depending on the nucleophile used.
Photochemical Reactions: The major products include photoadducts such as 5-(2-indolyl)uracil and 5-(7-indolyl)uracil.
Scientific Research Applications
5-Bromo-1,3-dimethyluracil has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the bromine atom, making it less reactive in substitution and photochemical reactions.
5-Fluoro-1,3-dimethyluracil: Contains a fluorine atom instead of bromine, leading to different reactivity and applications.
5-Chloro-1,3-dimethyluracil: Contains a chlorine atom, which also affects its chemical properties and reactivity.
Uniqueness
5-Bromo-1,3-dimethyluracil is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and photochemical reactions. This makes it a valuable compound in synthetic chemistry and photochemical studies .
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITOSXPGCRFMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220612 | |
Record name | 5-Bromo-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7033-39-8 | |
Record name | 5-Bromo-1,3-dimethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007033398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,3-dimethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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